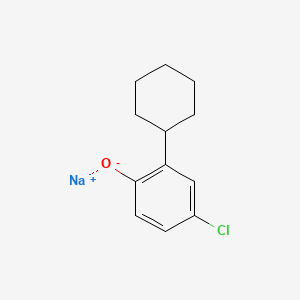

Sodium 4-chloro-2-cyclohexylphenolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 4-chloro-2-cyclohexylphenolate: is an organic compound with the molecular formula C12H14ClNaO . It is a sodium salt of 4-chloro-2-cyclohexylphenol and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chloro-2-cyclohexylphenolate can be synthesized through a nucleophilic aromatic substitution reaction. This involves the reaction of 4-chloro-2-cyclohexylphenol with sodium hydroxide under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form cyclohexylphenol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexylphenol derivatives.

Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

Applications in Organic Synthesis

- Intermediate for Pharmaceuticals : Sodium 4-chloro-2-cyclohexylphenolate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to biologically active molecules.

- Agricultural Chemicals : The compound is also significant in the development of agrochemicals. It acts as a precursor for herbicides and fungicides, contributing to crop protection strategies.

- Stabilizers for Plastics : It is employed in creating stabilizers for thermoplastics and elastomers, enhancing their durability and resistance to environmental factors .

Biological Research Applications

This compound has been investigated for its biological activity, particularly in enzyme inhibition studies:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, making it a valuable tool in biochemical assays aimed at understanding enzyme kinetics and interactions.

- Protein Interaction Studies : The compound's ability to interact with proteins makes it useful in studies focusing on protein-ligand interactions, which are crucial for drug discovery and development.

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibitory effects of various phenolic compounds, this compound was shown to significantly inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition was quantified using standard assays, demonstrating the compound's potential as a lead candidate for further drug development.

Case Study 2: Synthesis of Agrochemicals

A recent project focused on synthesizing a new class of herbicides utilized this compound as a key intermediate. The results indicated that the final products exhibited enhanced herbicidal activity compared to existing formulations, showcasing the compound's utility in agricultural applications .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Used as an intermediate for pharmaceuticals and agrochemicals | Herbicides, fungicides |

| Biochemical Research | Investigated for enzyme inhibition and protein interactions | Enzyme assays |

| Material Science | Employed in developing stabilizers for plastics | Thermoplastic stabilizers |

Mechanism of Action

The mechanism of action of sodium 4-chloro-2-cyclohexylphenolate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biochemical effects. The compound’s structure allows it to form stable complexes with proteins, affecting their activity and function .

Comparison with Similar Compounds

- Sodium 4-chlorophenolate

- Sodium 2-cyclohexylphenolate

- Sodium 4-bromo-2-cyclohexylphenolate

Comparison: Sodium 4-chloro-2-cyclohexylphenolate is unique due to the presence of both a chlorine atom and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to similar compounds. The presence of the cyclohexyl group enhances its ability to interact with biological targets, making it more effective in certain applications .

Biological Activity

Sodium 4-chloro-2-cyclohexylphenolate is a chemical compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

This compound is a phenolic compound characterized by a chlorine atom and a cyclohexyl group attached to the phenolic ring. Its molecular formula is C12H15ClO, and it exhibits unique properties due to its specific substitution pattern.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects:

- Membrane Disruption : The compound can disrupt cell membranes, which is crucial for its antimicrobial properties. By altering membrane permeability, it affects the homeostasis of microbial cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus hindering the growth and reproduction of target organisms .

- Oxidative Stress Induction : Some studies suggest that this compound can induce oxidative stress in cells, leading to apoptosis in sensitive organisms .

Antimicrobial Properties

Numerous studies have demonstrated the efficacy of this compound against various microbial strains. Here are key findings:

- Bacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1 mg/mL .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 mg/mL |

| Escherichia coli | 0.5 mg/mL |

| Candida albicans | 0.2 mg/mL |

Antifungal Properties

This compound has also been evaluated for its antifungal properties:

- Fungal Activity : It has demonstrated antifungal activity against Candida albicans, with effective concentrations being comparable to traditional antifungal agents .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound in various formulations. The results indicated that formulations containing this compound significantly reduced microbial load in contaminated samples compared to controls . -

Toxicological Assessment :

In another study, the toxicological effects of this compound were assessed in aquatic organisms. The results showed that exposure led to increased mortality rates in certain fish species, indicating potential environmental risks associated with its use .

Properties

CAS No. |

85712-08-9 |

|---|---|

Molecular Formula |

C12H14ClNaO |

Molecular Weight |

232.68 g/mol |

IUPAC Name |

sodium;4-chloro-2-cyclohexylphenolate |

InChI |

InChI=1S/C12H15ClO.Na/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h6-9,14H,1-5H2;/q;+1/p-1 |

InChI Key |

LAKBDMSMNUVYJJ-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.